2-Amino-1-(piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications, particularly in drug development .
The synthesis of 2-Amino-1-(piperidin-1-yl)propan-1-one typically involves several approaches:
The molecular structure of 2-Amino-1-(piperidin-1-yl)propan-1-one features a piperidine ring attached to a propanone moiety with an amino group at the first position. The structural formula can be represented as follows:
IZPOHNAFLAXBCQ-UHFFFAOYSA-N
InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3
.2-Amino-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions including:
The specific outcomes of these reactions depend on factors such as reagent choice, temperature, and solvent conditions.
The mechanism of action for 2-Amino-1-(piperidin-1-yl)propan-1-one involves its interaction with various biological targets:
The purity of commercially available samples is often around 95%, which is suitable for research applications.
The applications of 2-Amino-1-(piperidin-1-yl)propan-1-one are diverse, particularly in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2